Cas no 1306207-78-2 (Piperidine, 2-[5-(3-methylphenyl)-1H-imidazol-2-yl]-)
Piperidine, 2-[5-(3-methylphenyl)-1H-imidazol-2-yl]- Chemical and Physical Properties
Names and Identifiers
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- Piperidine, 2-[5-(3-methylphenyl)-1H-imidazol-2-yl]-
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- Inchi: 1S/C15H19N3/c1-11-5-4-6-12(9-11)14-10-17-15(18-14)13-7-2-3-8-16-13/h4-6,9-10,13,16H,2-3,7-8H2,1H3,(H,17,18)
- InChI Key: STMZMIOHAGCXJQ-UHFFFAOYSA-N
- SMILES: N1CCCCC1C1NC(C2=CC=CC(C)=C2)=CN=1
Piperidine, 2-[5-(3-methylphenyl)-1H-imidazol-2-yl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7537213-0.05g |
2-[5-(3-methylphenyl)-1H-imidazol-2-yl]piperidine |
1306207-78-2 | 0.05g |
$768.0 | 2023-05-29 | ||
| Enamine | EN300-7537213-0.1g |
2-[5-(3-methylphenyl)-1H-imidazol-2-yl]piperidine |
1306207-78-2 | 0.1g |
$804.0 | 2023-05-29 | ||
| Enamine | EN300-7537213-0.25g |
2-[5-(3-methylphenyl)-1H-imidazol-2-yl]piperidine |
1306207-78-2 | 0.25g |
$840.0 | 2023-05-29 | ||
| Enamine | EN300-7537213-0.5g |
2-[5-(3-methylphenyl)-1H-imidazol-2-yl]piperidine |
1306207-78-2 | 0.5g |
$877.0 | 2023-05-29 | ||
| Enamine | EN300-7537213-1.0g |
2-[5-(3-methylphenyl)-1H-imidazol-2-yl]piperidine |
1306207-78-2 | 1g |
$914.0 | 2023-05-29 | ||
| Enamine | EN300-7537213-2.5g |
2-[5-(3-methylphenyl)-1H-imidazol-2-yl]piperidine |
1306207-78-2 | 2.5g |
$1791.0 | 2023-05-29 | ||
| Enamine | EN300-7537213-5.0g |
2-[5-(3-methylphenyl)-1H-imidazol-2-yl]piperidine |
1306207-78-2 | 5g |
$2650.0 | 2023-05-29 | ||
| Enamine | EN300-7537213-10.0g |
2-[5-(3-methylphenyl)-1H-imidazol-2-yl]piperidine |
1306207-78-2 | 10g |
$3929.0 | 2023-05-29 |
Piperidine, 2-[5-(3-methylphenyl)-1H-imidazol-2-yl]- Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on Piperidine, 2-[5-(3-methylphenyl)-1H-imidazol-2-yl]-
Recent Advances in the Study of Piperidine, 2-[5-(3-methylphenyl)-1H-imidazol-2-yl]- (CAS: 1306207-78-2)
Piperidine, 2-[5-(3-methylphenyl)-1H-imidazol-2-yl]-, with the CAS number 1306207-78-2, is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
One of the most notable advancements in the study of Piperidine, 2-[5-(3-methylphenyl)-1H-imidazol-2-yl]- is its role as a scaffold in the design of kinase inhibitors. Kinases are a critical target in oncology and inflammatory diseases, and recent research has demonstrated that modifications to the piperidine and imidazole moieties of this compound can enhance its selectivity and potency against specific kinase targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited promising activity against EGFR (Epidermal Growth Factor Receptor) mutants, which are often implicated in non-small cell lung cancer (NSCLC).
In addition to its applications in oncology, Piperidine, 2-[5-(3-methylphenyl)-1H-imidazol-2-yl]- has also been investigated for its potential in central nervous system (CNS) disorders. A recent preclinical study demonstrated that this compound could modulate the activity of certain neurotransmitter receptors, suggesting its utility in the treatment of conditions such as anxiety and depression. The study, conducted by researchers at a leading pharmaceutical institute, utilized in vitro and in vivo models to assess the compound's pharmacokinetic and pharmacodynamic properties, revealing favorable blood-brain barrier penetration and low toxicity profiles.
The synthesis of Piperidine, 2-[5-(3-methylphenyl)-1H-imidazol-2-yl]- has also seen significant improvements in recent years. Traditional synthetic routes often involved multi-step processes with low yields, but recent advancements in catalytic methods have streamlined the production of this compound. For example, a 2022 paper in Organic Letters described a one-pot synthesis approach using palladium-catalyzed cross-coupling reactions, which not only improved the yield but also reduced the environmental impact of the synthesis process. These methodological innovations are expected to facilitate the large-scale production of this compound for further clinical studies.
Despite these promising developments, challenges remain in the clinical translation of Piperidine, 2-[5-(3-methylphenyl)-1H-imidazol-2-yl]-. Issues such as off-target effects, metabolic stability, and formulation optimization need to be addressed in future research. However, the compound's versatility and the growing body of evidence supporting its biological activity make it a compelling candidate for further investigation. Ongoing studies are expected to explore its potential in combination therapies and its efficacy in additional disease models.
In conclusion, Piperidine, 2-[5-(3-methylphenyl)-1H-imidazol-2-yl]- (CAS: 1306207-78-2) represents a promising avenue for drug discovery, with applications spanning oncology, CNS disorders, and beyond. The latest research underscores its potential as a versatile scaffold for the development of targeted therapies, while advancements in synthetic methodologies are paving the way for its broader use in pharmaceutical development. As the field continues to evolve, this compound is likely to remain a focal point of interdisciplinary research efforts.
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